Arsine, bis(2-chloroethoxy)chloro-

Description

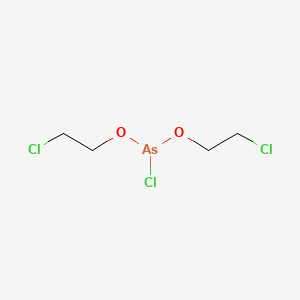

Arsine, bis(2-chloroethoxy)chloro- is an organoarsenic compound characterized by a central arsenic atom bonded to two 2-chloroethoxy groups (–OCH₂CH₂Cl) and one chlorine atom.

Properties

CAS No. |

66968-09-0 |

|---|---|

Molecular Formula |

C4H8AsCl3O2 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

chloro-bis(2-chloroethoxy)arsane |

InChI |

InChI=1S/C4H8AsCl3O2/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |

InChI Key |

FWIZIEASORQMSZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)O[As](OCCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, bis(2-chloroethoxy)chloro- typically involves the reaction of arsenic trichloride with 2-chloroethanol under controlled conditions. The reaction can be represented as follows:

AsCl3+2ClCH2CH2OH→As(OCH2CH2Cl)2Cl+2HCl

This reaction is usually carried out in an inert atmosphere to prevent the oxidation of arsenic compounds. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of arsine, bis(2-chloroethoxy)chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification steps are also scaled up, often involving continuous distillation and advanced filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Arsine, bis(2-chloroethoxy)chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

Reduction: Reduction reactions can convert the compound back to its parent arsine or other reduced forms.

Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Arsenic trioxide and other arsenic oxides.

Reduction: Arsine and its derivatives.

Substitution: Various substituted arsine compounds depending on the nucleophile used.

Scientific Research Applications

Arsine, bis(2-chloroethoxy)chloro- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of arsine, bis(2-chloroethoxy)chloro- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It can also interfere with DNA synthesis and repair, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula : Likely C₄H₈AsCl₃O₂ (inferred from substituents).

- Functional groups : Two ether-linked 2-chloroethoxy moieties and a chlorine atom bonded to arsenic.

Structural and Chemical Comparisons

Table 1: Structural Comparison of Selected Organoarsenic Compounds

| Compound Name | Molecular Formula | CAS RN | Key Substituents |

|---|---|---|---|

| Arsine, bis(2-chloroethoxy)chloro | C₄H₈AsCl₃O₂ (inferred) | Not specified | Two 2-chloroethoxy groups, one Cl |

| Lewisite I (2-Chlorovinyldichloroarsine) | C₂H₂AsCl₃ | 541-25-3 | One 2-chlorovinyl group, two Cl |

| Lewisite II (Bis(2-chlorovinyl)chloroarsine) | C₄H₄AsCl₃ | 40334-69-8 | Two 2-chlorovinyl groups, one Cl |

| Lewisite III (Tris(2-chlorovinyl)arsine) | C₆H₆AsCl₃ | 40334-70-1 | Three 2-chlorovinyl groups |

Key Differences :

- Substituent type : The target compound’s 2-chloroethoxy groups introduce ether linkages, whereas Lewisites feature chlorovinyl (alkene-Cl) groups .

- Electrophilicity : Lewisites’ chlorovinyl groups enhance electrophilic reactivity, contributing to vesicant (blistering) effects. The 2-chloroethoxy groups in the target compound may reduce direct electrophilic activity but increase environmental persistence due to ether stability .

Toxicological and Regulatory Comparisons

Table 2: Toxicity and Regulatory Status

Key Findings :

- Arsenic vs. non-arsenic compounds: The presence of arsenic in the target compound elevates its hazard profile compared to structurally similar non-arsenic ethers like bis(2-chloroethoxy)methane, which is primarily an environmental contaminant .

- Mechanisms of toxicity: Lewisites act via arsenic-mediated enzyme inhibition and DNA damage, while the target compound’s toxicity may derive from arsenic release or direct organoarsenic interactions .

Environmental and Analytical Considerations

Table 3: Environmental Behavior and Detection

Key Insights :

- Degradation pathways : The target compound’s ether groups may slow hydrolysis compared to Lewisites, but arsenic’s reactivity could drive oxidation or methylation in environmental matrices .

- Analytical limitations : Similar to bis(2-chloroethoxy)methane, the target compound may require advanced GC/MS or arsenic-specific spectrometry for reliable detection .

Biological Activity

Arsine, bis(2-chloroethoxy)chloro- is a chemical compound with potential biological activity that has garnered attention in various fields including toxicology and pharmacology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₈Cl₃O₂

- Molecular Weight : 185.48 g/mol

- IUPAC Name : Bis(2-chloroethoxy)chlorarsine

Biological Activity Overview

Arsine compounds, including bis(2-chloroethoxy)chloro-, have been studied for their biological activities, particularly in relation to their cytotoxic and antimicrobial properties. Research indicates that these compounds can induce various biological responses, including apoptosis and modulation of cellular pathways.

- Reactive Oxygen Species (ROS) Generation :

- Inhibition of Key Signaling Pathways :

- Interaction with Thioredoxin System :

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of bis(2-chloroethoxy)chloro- on human leukemia cells. The results indicated significant cytotoxicity correlated with increased ROS production and decreased cell viability. The compound was found to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Activity

Research has also highlighted the antimicrobial properties of arsenic compounds, including bis(2-chloroethoxy)chloro-. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Data Table: Biological Effects Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.